

Application Notes and Protocols for AST 487 in In Vivo Mouse Models

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These application notes provide detailed protocols for the use of **AST 487**, a potent inhibitor of receptor tyrosine kinases including FLT3 and RET, in preclinical in vivo mouse models of leukemia and thyroid cancer. The protocols are intended for researchers, scientists, and drug development professionals.

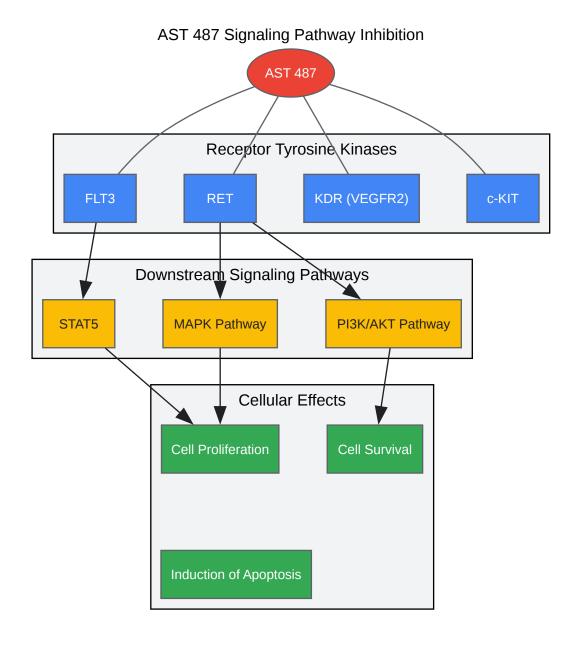
Mechanism of Action

AST 487 (also known as NVP-AST487) is an ATP-competitive inhibitor targeting multiple tyrosine kinases. It is particularly effective against Fms-like tyrosine kinase 3 (FLT3), including internal tandem duplication (ITD) mutations, and the RET proto-oncogene.[1][2] Its inhibitory profile also includes KDR, c-KIT, and c-ABL, with IC50 values typically below 1 μ M for these kinases.[1][3] By blocking the autophosphorylation and activation of these kinases, **AST 487** disrupts downstream signaling pathways crucial for cancer cell proliferation and survival.[4][5]

Signaling Pathway

The following diagram illustrates the primary signaling pathways inhibited by **AST 487**.





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Caption: **AST 487** inhibits key receptor tyrosine kinases, blocking downstream signaling and cellular proliferation.

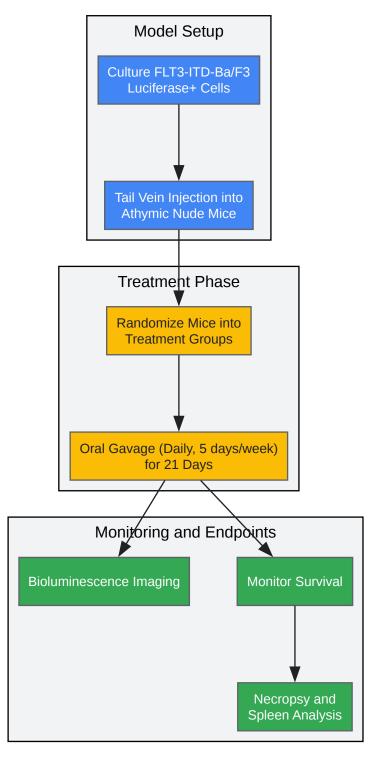
Experimental Protocols FLT3-ITD Positive Acute Myeloid Leukemia (AML) Model

This protocol describes an efficacy study of **AST 487** in a systemic AML mouse model induced by FLT3-ITD-expressing cells.[1]



Experimental Workflow

AML In Vivo Efficacy Study Workflow



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Caption: Workflow for evaluating AST 487 efficacy in a systemic AML mouse model.

Materials:

- Compound: AST 487 (NVP-AST487)
- Vehicle: 10% N-methyl-2-pyrrolidone (NMP) and 90% polyethylene glycol 300 (PEG300)
- Cell Line: FLT3-ITD-Ba/F3 murine hematopoietic cells engineered to express firefly luciferase.
- Animals: Athymic nude mice (e.g., Taconic Line NCr).

Procedure:

- Cell Culture: Culture the FLT3-ITD-Ba/F3-luciferase cells under appropriate conditions.
- Cell Inoculation: Inoculate athymic nude mice with the cells via tail-vein injection to establish
 the leukemia model.
- Treatment Groups: Once the disease is established (confirmable via bioluminescence),
 randomize the mice into the following treatment groups:
 - Vehicle control (10% NMP, 90% PEG300)
 - Low-dose AST 487 (30 mg/kg)
 - High-dose AST 487 (50 mg/kg)
- Drug Administration: Administer the assigned treatment daily for 21 days via oral gavage.
 Drug administration is typically paused on weekends.[1]
- · Monitoring:
 - Monitor the leukemia burden non-invasively using bioluminescence imaging.[1]
 - Monitor animal health and survival daily.



• Endpoint Analysis: The primary endpoint is survival. At the time of necropsy, spleens may be collected and weighed as an indicator of disease progression.[1]

RET-Mutant Thyroid Cancer Xenograft Model

This protocol details the use of **AST 487** in a subcutaneous xenograft model of thyroid cancer driven by a RET mutation.[5][7][8]

Materials:

- Compound: AST 487 (NVP-AST487)
- Vehicle: To be determined based on solubility and route of administration (e.g., CMC-Na suspension for oral gavage).
- Cell Line: NIH3T3 cells engineered to express the RETC634W mutation (NIH3T3-RETC634W).
- Animals: Female athymic nude mice.

Procedure:

- Cell Inoculation: Subcutaneously inject 1 x 10⁶ NIH3T3-RETC634W cells into the flanks of female athymic nude mice.[7]
- Tumor Growth: Allow tumors to develop to a treatable size, approximately 100 mm³.[7]
- Treatment Groups: Randomize mice into vehicle and **AST 487** treatment groups. A dose-ranging study may be performed to determine the optimal therapeutic dose.
- Drug Administration: Administer the vehicle or AST 487 daily by oral gavage.
- Monitoring:
 - Monitor tumor growth and the body weight of the mice twice weekly.[7]
 - Calculate tumor volumes using the formula: (length \times diameter² \times π /6).[7]
- Endpoint Analysis:



- The primary endpoint is tumor growth inhibition.
- At the end of the study, tumors can be harvested approximately 6 hours after the final dose for pharmacodynamic analysis, such as Western blotting for phosphorylated and total RET protein.[7]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from in vivo studies with AST 487.

Table 1: Efficacy of AST 487 in FLT3-ITD-Induced Leukemia Model[1]

Treatment Group	Administration Route	Dosing Schedule	Primary Outcome
Vehicle	Oral Gavage	Daily, 5 days/week for 21 days	-
AST 487 (30 mg/kg)	Oral Gavage	Daily, 5 days/week for 21 days	Significant reduction in leukemia burden
AST 487 (50 mg/kg)	Oral Gavage	Daily, 5 days/week for 21 days	Significant reduction in leukemia burden and prolonged lifespan

Table 2: Efficacy of AST 487 in RET-Mutant Thyroid Cancer Xenograft Model[5][7][8]

Treatment Group	Administration Route	Dosing Schedule	Primary Outcome
Vehicle	Oral Gavage	Daily	-
AST 487 (dose- dependent)	Oral Gavage	Daily	Dose-dependent inhibition of tumor growth
AST 487 (50 mg/kg) in TT cell xenografts	Oral Gavage	Single Dose	Inhibition of plasma calcitonin levels



Table 3: Pharmacokinetic Profile of AST 487 in Mice

Parameter	Value	
Dose	15 mg/kg (single oral administration)	
Cmax	0.505 ± 0.078 μM	
Tmax	0.5 hours	
Terminal Elimination Half-life (t1/2)	1.5 hours	
Oral Bioavailability	9.7%	

Note: This data is for a single pharmacokinetic study and may vary based on the specific mouse strain and formulation used.

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